molecular formula C19H20N4O2S B11453950 8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11453950
M. Wt: 368.5 g/mol
InChI Key: CJYIFCYCGUJIAI-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that includes a pyridine ring, a pyrimidoquinoline core, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, including the formation of the pyrimidoquinoline core and the introduction of the methylsulfanyl and pyridinyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as dimethylformamide, sulfur, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its unique structure and functional groups. Similar compounds may include other pyrimidoquinoline derivatives or compounds with similar functional groups, such as:

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

8,8-dimethyl-2-methylsulfanyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C19H20N4O2S/c1-19(2)7-11-14(12(24)8-19)13(10-5-4-6-20-9-10)15-16(21-11)22-18(26-3)23-17(15)25/h4-6,9,13H,7-8H2,1-3H3,(H2,21,22,23,25)

InChI Key

CJYIFCYCGUJIAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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